N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Description
Molecular Identity and Classification
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is a substituted phenethylamine derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position relative to the phenoxy group. Its molecular formula is C₁₁H₁₅BrFNO , with a molecular weight of 276.14 g/mol . The compound belongs to the organofluorine class due to the presence of a carbon–fluorine bond, a critical feature influencing its stability and reactivity.
| Property | Value |
|---|---|
| CAS Number | 1038702-50-9 |
| SMILES | CC(C)NCCOC1=C(C=C(C=C1)Br)F |
| InChI Key | BKAXXJLRIAXYLC-UHFFFAOYSA-N |
| IUPAC Name | N-[2-(4-bromo-2-fluorophenoxy)ethyl]propan-2-amine |
Historical Development and Discovery Context
The synthesis of this compound likely evolved from methods developed for related phenoxyethylamine derivatives. Early synthetic routes for similar structures involved arylamine protection, bromination, and coupling reactions. For example, the production of 4-bromo-2-fluorophenol—a precursor—uses bromine in dichloromethane under controlled conditions, followed by purification. The integration of propan-2-amine into the phenoxyethyl backbone would require nucleophilic substitution or reductive amination steps, though specific historical data on this compound’s synthesis remains limited.
Significance in Organofluorine Chemistry
The fluorine atom in this compound enhances its metabolic stability and lipophilicity, traits critical for pharmaceutical and agrochemical applications. The short, strong carbon–fluorine bond (bond energy ~480 kJ/mol) confers resistance to enzymatic degradation, a property exploited in drug design. Compared to non-fluorinated analogs, this compound’s fluorine substitution may improve binding affinity to biological targets through hydrophobic interactions and steric effects.
Properties
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXXJLRIAXYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 4-bromo-2-fluorophenol Derivatives
One common approach is the reaction of 4-bromo-2-fluorophenol with 2-chloroethylamine derivatives or protected amine intermediates, facilitating the formation of the ether linkage:
- Step 1: The phenol group of 4-bromo-2-fluorophenol is deprotonated using a base such as potassium carbonate or sodium hydride.
- Step 2: The resulting phenoxide ion undergoes nucleophilic substitution with 2-chloroethylamine or its protected form, yielding N-(2-(4-bromo-2-fluorophenoxy)ethyl)amine intermediates.
- Step 3: Subsequent alkylation or reductive amination introduces the isopropyl group on the amine nitrogen, forming the propan-2-amine moiety.
This method benefits from relatively mild reaction conditions and good selectivity, although it requires careful control of reaction parameters to avoid side reactions.
Reductive Amination of Corresponding Aldehydes or Ketones
An alternative method involves:
- Step 1: Synthesis of 2-(4-bromo-2-fluorophenoxy)acetaldehyde or related carbonyl intermediates.
- Step 2: Reductive amination with isopropylamine or a suitable amine source in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
This approach allows direct formation of the secondary amine with the desired alkyl substituent in a single step, often resulting in higher yields and fewer purification steps.
Suzuki–Miyaura Coupling for Intermediate Formation
Though more commonly used for carbon–carbon bond formation, Suzuki–Miyaura coupling reactions can be involved in the preparation of precursors bearing the 4-bromo-2-fluorophenoxy moiety. For example, coupling of boronic acid derivatives with aryl halides under palladium catalysis can generate key intermediates that are further elaborated into the target amine compound.
Reaction Conditions and Parameters
| Preparation Step | Reagents/Conditions | Typical Yields (%) | Notes |
|---|---|---|---|
| Phenol deprotonation | K2CO3 or NaH in DMF or THF | 70–85 | Anhydrous conditions improve yield |
| Nucleophilic substitution | 2-chloroethylamine, room temp to reflux | 60–80 | Controlled temperature avoids side products |
| Reductive amination | Isopropylamine, NaBH3CN or NaBH(OAc)3 | 65–90 | Mild reducing agents preferred |
| Suzuki–Miyaura coupling (for intermediates) | Pd(PPh3)4 catalyst, base (K3PO4), dioxane | 59–73 | Requires inert atmosphere, careful catalyst loading |
Purification and Characterization
- Purification: Typically involves extraction, crystallization, and chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify the structure and purity.
Summary Table of Preparation Routes
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Phenol deprotonation + alkylation | Mild conditions, straightforward | Moderate yields, side reactions possible |
| Reductive Amination | Carbonyl intermediate + amine + reduction | High selectivity, fewer steps | Requires aldehyde/ketone precursor |
| Suzuki–Miyaura Coupling | Coupling of aryl halides and boronic acids | Enables complex intermediate synthesis | Requires expensive catalysts, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Phenoxyethyl derivatives with different substituents.
Scientific Research Applications
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
DOI (1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine)
- Structure : Propan-2-amine attached to a 4-iodo-2,5-dimethoxyphenyl group.
- Key Differences: Iodo and methoxy substituents vs. bromo/fluoro in the target compound.
- Biological Relevance : DOI exhibits potent 5-HT₂A receptor agonism, suggesting halogen and methoxy positioning critically modulate activity .
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Structure : Incorporates an N-methoxybenzyl group and iodo-dimethoxy phenyl.
- Comparison: The NBOMe series’ methoxybenzyl group enhances lipophilicity and receptor binding compared to the target compound’s simpler ethyl-propan-2-amine chain. This modification increases potency in hallucinogenic activity .
Ethyl-Propan-2-Amine Derivatives with Halogenated Aromatic Groups
N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine (CAS 1016717-82-0)
- Structure : Benzyl-propan-2-amine with 3-bromo-4-fluoro substitution.
- Key Differences: Benzyl vs. phenoxyethyl linker. The 3-bromo-4-fluoro substitution alters steric and electronic effects compared to the target’s 4-bromo-2-fluoro arrangement.
- Physicochemical Properties: Molecular weight 246.12 g/mol; H-bond donors/acceptors: 1/2 . Similar halogenation may confer comparable metabolic stability.
N-[2-(4-Nitrophenyl)ethyl]propan-2-amine (CID 220582)
Propan-2-Amine Derivatives with Complex Aromatic Systems
N-(2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl)propan-2-amine (Compound 11)
- Structure : Carbazole ring with dibromo substitution and ethyl-propan-2-amine.
- Key Differences : Carbazole’s planar, conjugated system contrasts with the target’s simple phenyl ring. This structural difference may enhance π-π stacking interactions, relevant in DNA intercalation or kinase inhibition .
Tamsulosin Impurity B ((R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine Hydrochloride)
Simplified Propan-2-Amine Derivatives
Formoterol Related Compound G ((2RS)-1-(4-Methoxyphenyl)propan-2-amine)
- Structure: Lacks the phenoxyethyl chain, featuring a direct methoxyphenyl-propan-2-amine linkage.
Physicochemical and Structural Data Table
Key Findings and Implications
Halogen Effects : Bromo and fluoro substituents in the target compound balance electron-withdrawing effects and metabolic stability, contrasting with iodo’s larger size in DOI .
Linker Importance : Ethyl spacers (vs. direct benzyl or carbazole linkages) modulate molecular flexibility and receptor engagement .
Functional Group Impact : Methoxy/ethoxy groups enhance solubility and receptor affinity, while nitro groups may reduce bioavailability .
Further studies on the target compound’s receptor binding and pharmacokinetics are warranted, leveraging insights from structural analogs.
Biological Activity
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is a compound of interest in pharmaceutical chemistry due to its potential biological activities. The presence of halogen substituents, particularly bromine and fluorine, can significantly influence the compound's interactions with biological targets, enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The halogen atoms in its structure can modulate binding affinity and selectivity, which are crucial for its efficacy in various biological contexts.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially leading to altered physiological responses.
Biological Activity and Research Findings
Numerous studies have investigated the biological properties of similar compounds, providing insights into the potential effects of this compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of propan-2-amines have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) suggesting strong bactericidal effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
Antiproliferative Effects
In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines. For example, a related compound induced G2/M phase arrest and apoptosis in A375 melanoma cells . This suggests that this compound may possess similar antiproliferative properties.
Case Studies
-
Cell Migration Inhibition : A study on a related compound showed effective inhibition of A375 cell migration through the suppression of the PI3K/NF-kB signaling pathway. This pathway is crucial for cancer cell metastasis, indicating that this compound could be explored for anti-metastatic therapies .
- Experimental Setup : Wound healing assays demonstrated a dose-dependent reduction in cell migration.
- Results : Significant apoptosis was observed with treatment concentrations ranging from 0.04 to 1 μM.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-bromo-2-fluorophenol with 2-(propan-2-ylamino)ethyl bromide. Optimize yields by controlling reaction temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor progress via TLC or HPLC .
- Key Considerations : Substituent electronic effects (bromo/fluoro) influence reaction rates; bromine’s electron-withdrawing nature may require longer reaction times compared to non-halogenated analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm amine and aryl ether linkages. The fluorine atom (-NMR) and bromine isotopic pattern (in mass spectra) aid structural validation .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy, particularly for isotopic clusters from bromine () .
Q. What are the primary degradation products under oxidative/reductive conditions?
- Oxidation : Likely forms a ketone derivative (propan-2-one) or carboxylic acid via amine oxidation. Use HO/Fe (Fenton’s reagent) to simulate oxidative stability .
- Reduction : Hydrogenation may yield 1-(4-bromo-2-fluorophenoxy)ethylpropan-2-ol. Employ Pd/C or Raney Ni catalysts under H atmosphere .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo-fluorophenoxy group influence reactivity in cross-coupling reactions?
- Methodology : Evaluate Suzuki-Miyaura coupling using aryl boronic acids. The bromine atom serves as a leaving group, while fluorine’s electronegativity may modulate the aryl ring’s electron density. Compare kinetics with non-fluorinated analogs via -NMR or DFT calculations .
- Data Interpretation : Fluorine’s -I effect can reduce coupling efficiency, necessitating higher catalyst loadings (e.g., Pd(PPh)) or microwave-assisted conditions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodology : Perform comparative SAR studies using analogs with varying halogen substituents (e.g., Cl vs. Br) or backbone modifications (e.g., ethylamine vs. propan-2-amine). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate activity with steric/electronic profiles .
- Case Study : If a chloro-analog shows higher antimicrobial activity, assess whether increased lipophilicity (from Br→Cl) enhances membrane permeability .
Q. How can crystallographic data improve understanding of this compound’s conformational stability?
- Methodology : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for structure refinement, focusing on torsional angles between the phenoxy and amine groups to identify preferred conformers .
- Advanced Analysis : Compare experimental X-ray data with computational models (e.g., Gaussian) to validate intramolecular hydrogen bonding or π-stacking interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
